molecular formula C12H11BrN4O2 B3948142 [(Z)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate

[(Z)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate

Cat. No.: B3948142
M. Wt: 323.15 g/mol
InChI Key: TYFHPJJQUBXREV-PXNMLYILSA-N
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Description

[(Z)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, a pyrazole ring, and a carboxylate group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

[(Z)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c1-8(10-5-3-4-6-14-10)16-19-12(18)11-9(13)7-17(2)15-11/h3-7H,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFHPJJQUBXREV-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=NN(C=C1Br)C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=NN(C=C1Br)C)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-pyridinecarboxaldehyde, is reacted with an appropriate amine to form the Schiff base.

    Bromination: The Schiff base is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Formation of the Pyrazole Ring: The brominated Schiff base undergoes cyclization with a suitable hydrazine derivative to form the pyrazole ring.

    Carboxylation: Finally, the pyrazole derivative is carboxylated using a carboxylating agent like carbon dioxide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(Z)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[(Z)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(Z)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

    Ringer’s Lactate Solution: A mixture of electrolytes used in medical treatments.

Uniqueness

[(Z)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
[(Z)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate

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